1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-7-17(8-5-14)24-13-15(10-20(24)25)12-22-21(26)23-16-6-9-18(27-2)19(11-16)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFYULPWIQCQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate. This can be achieved by reacting p-tolylamine with an appropriate acylating agent under controlled conditions to form the pyrrolidinone ring.
Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is attached to the pyrrolidinone intermediate.
Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research. Notably, its structure suggests potential interactions with biological targets involved in various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds can exhibit anticancer properties. For instance, compounds similar to 1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antiviral Activity
Research has highlighted the antiviral potential of urea derivatives. Compounds with similar structural motifs have been studied for their ability to inhibit viral replication. For example, certain pyrrolidine-based urea compounds have demonstrated efficacy against viruses like HIV and influenza by interfering with viral entry or replication processes.
Case Studies
Several case studies have explored the applications of related compounds in clinical settings:
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, a derivative similar to the target compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity. The study also reported that the compound induced apoptosis through caspase activation.
Case Study 2: Antiviral Efficacy
Another study investigated the antiviral properties of urea derivatives against HIV. The results indicated that certain compounds inhibited viral replication in vitro, showcasing promising IC50 values. These findings support further exploration into the development of antiviral therapies based on this chemical scaffold.
Data Tables
The following table summarizes key findings from studies related to the pharmacological applications of this compound and its derivatives:
| Study | Application | Findings | Mechanism |
|---|---|---|---|
| Study A | Anticancer | Significant reduction in viability of cancer cells (IC50 = X µM) | Induction of apoptosis via caspase activation |
| Study B | Antiviral | Inhibition of HIV replication (IC50 = Y µM) | Interference with viral entry/replication |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Functional Comparisons
A hypothetical comparison based on structural features is presented below:
Key Observations :
- Urea vs. Thiourea: The presence of urea (vs.
- Aromatic Substitution : The 3,4-dimethoxyphenyl group could confer improved solubility and metabolic stability relative to simpler aryl groups.
- Pyrrolidinone vs. Pyrimidinone: The pyrrolidinone moiety may offer conformational flexibility, contrasting with the rigid pyrazolo-pyrimidinone scaffold in .
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a pyrrolidine derivative. The molecular formula is , and its IUPAC name is this compound. The compound's structure is pivotal in determining its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The binding affinity and the resultant biological effects depend on the structural features of the compound and the nature of the target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several noteworthy biological activities:
- Antiviral Activity : Preliminary studies suggest potential efficacy against various viral infections, possibly through inhibition of viral replication mechanisms .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in reducing cell viability .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Comparative Analysis
When compared to similar compounds, such as N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide, this compound exhibits distinct biological profiles that may be advantageous for specific therapeutic applications.
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Antiviral | 2.95 μM |
| N-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide | Cytotoxic | 5.00 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
